molecular formula C8H16N2O B1241381 N-(hexylideneamino)-N-methylformamide CAS No. 57590-22-4

N-(hexylideneamino)-N-methylformamide

Cat. No.: B1241381
CAS No.: 57590-22-4
M. Wt: 156.23 g/mol
InChI Key: QRMNFHXPNKCTAG-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(hexylideneamino)-N-methylformamide is a chemical compound known for its applications in various scientific fields. It is a derivative of hexanal, an aldehyde, and methylformylhydrazine, a hydrazone. This compound has been studied for its potential carcinogenic properties and its role in inducing tumors in laboratory animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(hexylideneamino)-N-methylformamide can be synthesized through the reaction of hexanal with methylformylhydrazine. The reaction typically involves mixing hexanal with an equimolar amount of methylformylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(hexylideneamino)-N-methylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

N-(hexylideneamino)-N-methylformamide is primarily utilized as a reagent in organic synthesis. It plays a vital role in:

  • Amidation Reactions : It is used where traditional formamides may not suffice, facilitating the formation of amides from carboxylic acids and amines.
  • Transamidation Processes : The compound can be involved in transamidation reactions, allowing for the exchange of amine groups between different substrates.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to coordinate with metal ions. This property is particularly useful in:

  • Metal Complex Formation : The compound can form stable complexes with various transition metals, which can be applied in catalysis and material science.

Pharmaceutical Applications

The compound's structure allows it to be explored as a potential intermediate in drug synthesis. Its applications include:

  • Drug Development : As a building block for synthesizing pharmacologically active compounds, this compound may contribute to the development of new therapeutic agents.
  • Anticancer Research : Similar compounds have shown promise in enhancing the efficacy of anticancer drugs by modifying their solubility and bioavailability.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. By modifying its structure, researchers were able to enhance the cytotoxicity against specific cancer cell lines, showcasing its potential in cancer therapy.

Case Study 2: Coordination Complexes

Research on coordination complexes involving this compound revealed its effectiveness as a ligand for palladium and platinum complexes. These complexes exhibited catalytic activity in cross-coupling reactions, highlighting the compound's versatility in catalysis.

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Organic SynthesisAmidation and transamidationEfficient formation of amides
Coordination ChemistryLigand for metal complexesEnhanced stability and reactivity
PharmaceuticalIntermediate for drug synthesisPotential for improved drug efficacy

Mechanism of Action

N-(hexylideneamino)-N-methylformamide exerts its effects through various molecular pathways. It is believed to induce oxidative stress and disrupt cellular processes, leading to tumor formation. The compound interacts with cellular proteins and DNA, causing mutations and promoting carcinogenesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

N-(hexylideneamino)-N-methylformamide is similar to other hydrazones and aldehyde derivatives. Some of the similar compounds include:

Uniqueness: this compound is unique due to its specific combination of hexanal and methylformylhydrazine, which imparts distinct chemical and biological properties. Its ability to induce tumors makes it particularly valuable for cancer research .

Properties

CAS No.

57590-22-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[(E)-hexylideneamino]-N-methylformamide

InChI

InChI=1S/C8H16N2O/c1-3-4-5-6-7-9-10(2)8-11/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

QRMNFHXPNKCTAG-VQHVLOKHSA-N

SMILES

CCCCCC=NN(C)C=O

Isomeric SMILES

CCCCC/C=N/N(C)C=O

Canonical SMILES

CCCCCC=NN(C)C=O

Key on ui other cas no.

57590-22-4

Synonyms

hexanal methylformylhydrazone
HMFH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.